4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines a benzothiophene core with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of ketoxime acetates with acetoacetanilide in the presence of a copper catalyst has been reported to yield benzothieno derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzothieno 3,2-bbenzothiophene derivatives : These compounds have similar benzothiophene cores and are used in organic electronics .
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Uniqueness
4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19NO2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H19NO2S/c1-10-2-7-13-15(8-10)22-18-17(13)14(9-16(21)19-18)11-3-5-12(20)6-4-11/h3-6,10,14,20H,2,7-9H2,1H3,(H,19,21) |
InChI Key |
CBXGBCJPIFTWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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